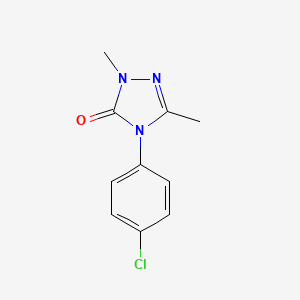

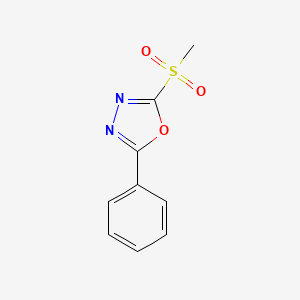

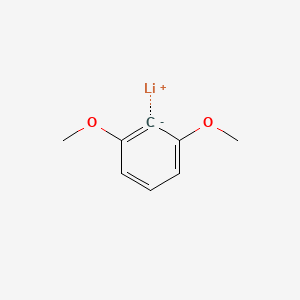

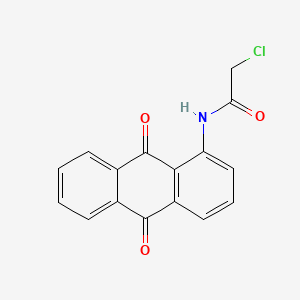

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

説明

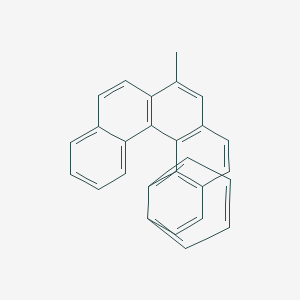

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a compound that has been studied for its potential applications in various fields . It is a derivative of 9,10-anthraquinone, a compound that is present in many plants and microorganisms . The compound is also synthetically modified with the chloroacetamide fragment .

Synthesis Analysis

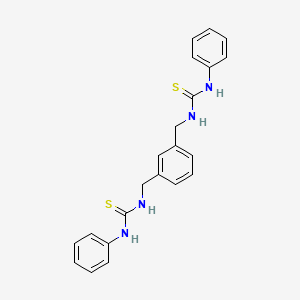

The synthesis of new amino acid derivatives of 9,10-anthraquinone was achieved by the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids . A solution of 0.5 g (0.0017 mol) of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide in 50 ml of DMSO was supplemented with 0.0017 mol of the corresponding amino acid and 0.47 g (0.0034 mol) of potassium carbonate, mixed at room temperature for 1 h, and then heated to 60°C for 6 h .Molecular Structure Analysis

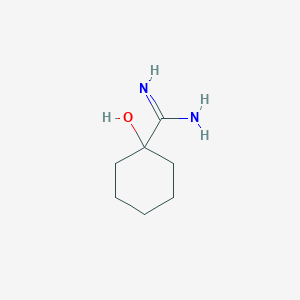

The molecular structure of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can be represented by the InChI code:1S/C16H10ClNO3/c17-8-14 (19)18-9-5-6-12-13 (7-9)16 (21)11-4-2-1-3-10 (11)15 (12)20/h1-7H,8H2, (H,18,19) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.71 . It is a powder with a melting point of 189-190°C .科学的研究の応用

Antimicrobial Activity

The compound has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . Experimental testing of these derivatives demonstrated antibacterial activity against Mycobacterium luteum . This suggests potential applications in the development of new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity . It has been found to be effective against Aspergillus niger and Candida tenuis . This indicates its potential use in the treatment of fungal infections .

Antioxidant Action

The computer program PASS predicted that the newly synthesized amino acid derivatives of the compound could have antioxidant actions . This suggests that the compound could be used in the development of antioxidant therapies .

Antitumor Action

The same computer program also identified the need for further study of the antitumor actions of the newly synthesized amino acid derivatives . This indicates potential applications in cancer research and treatment .

Antiviral Activity

The in silico prediction produced using the computer program PASS for new amino acid derivatives of the compound allowed the selection of potential compounds for synthesis and determined the direction for study of their biological activities, including antiviral activity .

Immunostimulatory Activity

The same in silico prediction also suggested potential immunostimulatory activity . This suggests that the compound could be used in the development of therapies to boost the immune system .

Use in Lacquer

The GABA derivative of the compound was used as a perspective antifungal agent in the form of lacquer . This suggests potential applications in the development of antifungal coatings .

Synthesis of Amino Acid Derivatives

The compound has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives have potential applications in various fields, including medicine, due to their involvement in nitrogen metabolism, and the synthesis of proteins, enzymes, hormones, etc., required for the normal functioning of the body .

Safety and Hazards

The safety information available indicates that the compound is labeled with the GHS07 pictogram, which denotes that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

作用機序

Target of Action

The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide are certain types of bacteria and fungi. Experimental testing has demonstrated its antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Mode of Action

It is known that it interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives are believed to interfere with the normal functioning of the target organisms, leading to their inhibition or death .

Biochemical Pathways

Given its interaction with amino acids, it is likely that it affects protein synthesis and other processes dependent on these molecules .

Result of Action

The result of the action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is the inhibition of growth or death of the target organisms. This is achieved through its interaction with amino acids and the subsequent disruption of essential biochemical processes .

特性

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDOTSUXGLXEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389226 | |

| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |

CAS RN |

20149-91-1 | |

| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。